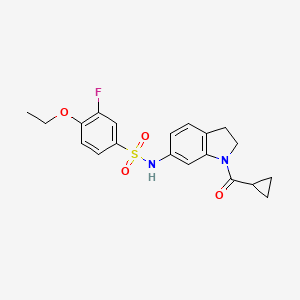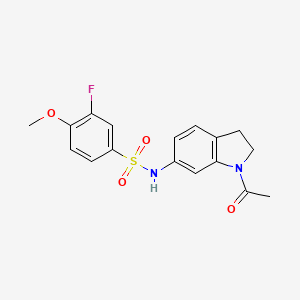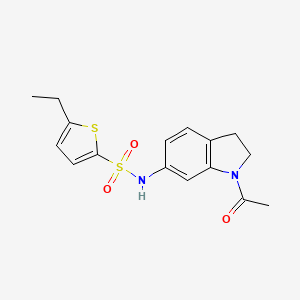![molecular formula C16H19NO2S B6536684 4-butoxy-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1060198-91-5](/img/structure/B6536684.png)
4-butoxy-N-[(thiophen-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “4-butoxy-N-[(thiophen-3-yl)methyl]benzamide” belong to a class of organic compounds known as amides. They contain a carbonyl group (C=O) attached to a nitrogen atom. The “4-butoxy” and “thiophen-3-ylmethyl” parts refer to the specific substituents on the benzene ring and the amide nitrogen .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would consist of a benzene ring substituted with a butoxy group at the 4-position and an amide group where the nitrogen is further substituted with a thiophen-3-ylmethyl group . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Amides, including “this compound”, can undergo a variety of chemical reactions. They can be hydrolyzed to give carboxylic acids and amines. They can also react with Grignard or organolithium reagents to give secondary and tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
4-butoxy-N-[(thiophen-3-yl)methyl]benzamide has been studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antifungal properties, which makes it a promising candidate for use in cancer treatment, drug development, and other medical applications. Additionally, this compound has also been studied for its potential applications in the field of nanotechnology, as it has been shown to be a good substrate for the fabrication of nanomaterials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(thiophen-3-yl)methyl]benzamide is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, which triggers a cascade of biochemical reactions that can lead to the desired therapeutic effects. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticancer, anti-inflammatory, and antifungal properties, which makes it a promising candidate for use in cancer treatment, drug development, and other medical applications. Additionally, this compound has also been studied for its potential to modulate the immune system, as well as its potential to act as an antioxidant.
Advantages and Limitations for Lab Experiments
4-butoxy-N-[(thiophen-3-yl)methyl]benzamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its relatively simple synthesis method, which can be performed in a laboratory setting. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which makes it a promising candidate for use in scientific research. However, the mechanism of action of this compound is not yet fully understood, which can limit its use in certain applications. Additionally, this compound is a synthetic compound, which can limit its availability and increase the cost of experiments.
Future Directions
There are several potential future directions for 4-butoxy-N-[(thiophen-3-yl)methyl]benzamide research. One of the main areas of research is to further explore the mechanism of action of this compound and its potential therapeutic benefits. Additionally, further research is needed to explore the potential applications of this compound in the field of nanotechnology and drug development. Additionally, studies are needed to further understand the biochemical and physiological effects of this compound and its potential therapeutic benefits. Finally, further research is needed to explore the potential advantages and limitations of this compound for lab experiments.
Synthesis Methods
4-butoxy-N-[(thiophen-3-yl)methyl]benzamide is a synthetic compound and can be synthesized through a series of steps. The synthesis method includes the reaction of 4-butoxybenzaldehyde with thiophen-3-ylmethyl iodide to form this compound. The reaction is then followed by purification and isolation of the product. The synthesis method of this compound is relatively simple and can be performed in a laboratory setting.
Safety and Hazards
Properties
IUPAC Name |
4-butoxy-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-9-19-15-6-4-14(5-7-15)16(18)17-11-13-8-10-20-12-13/h4-8,10,12H,2-3,9,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVDYVNABVHFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536660.png)
![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)
![4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536677.png)
![methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate](/img/structure/B6536689.png)
![2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536691.png)
![2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536692.png)
![N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6536693.png)
![5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536702.png)
